2-{[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chloro-4,6-dimethylphenyl)acetamide
Description
This compound is a 1,2,4-triazole-based acetamide derivative featuring a sulfanyl linker, a 3-chlorophenyl substituent at the triazole ring, and a 2-chloro-4,6-dimethylphenyl group on the acetamide moiety. Structural characterization of similar compounds often employs X-ray crystallography refined via software like SHELXL, ensuring precise molecular geometry determination .
Properties
Molecular Formula |
C18H17Cl2N5OS |
|---|---|
Molecular Weight |
422.3 g/mol |
IUPAC Name |
2-[[4-amino-5-(3-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-chloro-4,6-dimethylphenyl)acetamide |
InChI |
InChI=1S/C18H17Cl2N5OS/c1-10-6-11(2)16(14(20)7-10)22-15(26)9-27-18-24-23-17(25(18)21)12-4-3-5-13(19)8-12/h3-8H,9,21H2,1-2H3,(H,22,26) |
InChI Key |
HPLDHNRSQOCCOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)NC(=O)CSC2=NN=C(N2N)C3=CC(=CC=C3)Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chloro-4,6-dimethylphenyl)acetamide typically involves multiple steps:
-
Formation of the Triazole Ring: : The initial step involves the cyclization of appropriate precursors to form the triazole ring. This can be achieved by reacting 3-chlorobenzonitrile with hydrazine hydrate to form 3-chlorophenylhydrazine, which is then reacted with carbon disulfide and potassium hydroxide to yield the triazole ring.
-
Introduction of the Sulfanyl Group: : The triazole derivative is then treated with thiourea to introduce the sulfanyl group at the 3-position of the triazole ring.
-
Acylation: : The final step involves the acylation of the sulfanyl-triazole derivative with 2-chloro-4,6-dimethylphenylacetyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups if present, converting them to amino groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound could be investigated for its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure may impart desirable characteristics such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of 2-{[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chloro-4,6-dimethylphenyl)acetamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, inhibiting or activating specific pathways. The triazole ring can form hydrogen bonds and π-π interactions, which are crucial for binding to biological targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound shares a core 1,2,4-triazole-acetamide scaffold with several derivatives, differing in substituents that influence bioactivity and physicochemical properties. Key analogs include:
Table 1: Structural and Bioactive Comparison of Triazole-Acetamide Derivatives
Notes:
- Chlorophenyl vs.
- Substituent Position : The target compound’s 3-chlorophenyl group (vs. 2-chlorophenyl in ) could enhance steric effects, altering binding affinity.
Key Research Findings on Analog Bioactivities
- Anti-Exudative Activity : Derivatives with methoxy or chloro substituents (e.g., ) show efficacy in reducing inflammation, with EC50 values comparable to diclofenac sodium.
- Antimicrobial Potential: Chlorophenyl and triazole motifs are associated with broad-spectrum antimicrobial activity in related compounds, though data for the target compound remain speculative .
- Structural Robustness : Crystallographic studies (e.g., ) confirm that triazole-acetamide derivatives maintain planar geometry critical for target interactions, such as enzyme active-site binding.
Implications of Structural Variations
- Methoxy vs. Methyl Groups : Methoxy substituents (e.g., ) may reduce metabolic degradation compared to methyl groups, extending half-life.
- Heterocyclic Modifications : Pyridyl or thiophene substitutions (e.g., ) could diversify pharmacological profiles by engaging additional targets (e.g., kinases).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
